

In-Depth Technical Guide: Physicochemical Properties of 8-Bromo-6-methyl-3-phenylcoumarin

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Compound of Interest

Compound Name: 8-Bromo-6-methyl-3-phenylcoumarin

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Introduction

Coumarins and their derivatives are a significant class of benzopyrone compounds, widely recognized for their diverse pharmacological activities. The synthetic derivative, **8-Bromo-6-methyl-3-phenylcoumarin**, belongs to the 3-phenylcoumarin subclass, which is of particular interest in medicinal chemistry. These compounds are considered privileged scaffolds due to their structural similarity to flavonoids and their broad range of biological effects, including anti-inflammatory, anticancer, antioxidant, and neuroprotective activities.^{[1][2]} This technical guide provides a comprehensive overview of the available physicochemical data, experimental protocols for synthesis and property determination, and the potential biological significance of **8-Bromo-6-methyl-3-phenylcoumarin**.

Physicochemical Properties

Quantitative experimental data for **8-Bromo-6-methyl-3-phenylcoumarin** is not readily available in the public domain. Therefore, the following table summarizes key physicochemical properties based on data for the parent coumarin molecule and closely related derivatives. These values should be considered as estimates and require experimental verification.

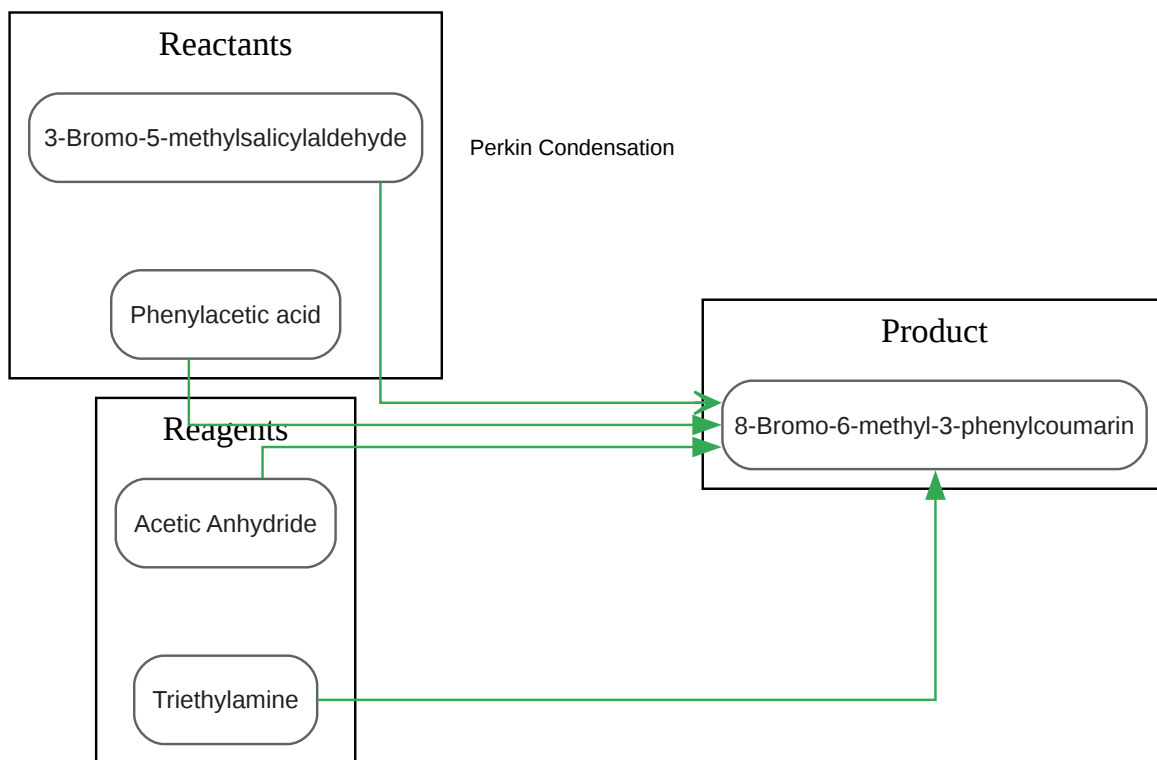
Property	Estimated Value / Information	Basis of Estimation / Source
Molecular Formula	C ₁₆ H ₁₀ BrO ₂	-
Molecular Weight	315.15 g/mol	-
Melting Point	Not available. Expected to be a solid at room temperature.	General property of substituted coumarins.
Boiling Point	Not available. Likely to decompose at high temperatures.	General property of complex organic molecules.
Solubility	Predicted to be poorly soluble in water. Soluble in organic solvents like DMSO, DMF, and chloroform.	Based on the properties of the parent coumarin, which is sparingly soluble in water and soluble in organic solvents.[3]
pKa	Not available. The lactone ring can undergo hydrolysis under basic conditions.	General chemical property of coumarins.
logP (Octanol-Water Partition Coefficient)	Predicted to be in the range of 3-4.	The parent coumarin has a logP of 1.39.[3] The addition of a bromine atom and a phenyl group significantly increases lipophilicity.

Experimental Protocols

Synthesis of 8-Bromo-6-methyl-3-phenylcoumarin

A potential synthetic route for **8-Bromo-6-methyl-3-phenylcoumarin** can be adapted from the established Perkin condensation method for similar 3-arylcoumarins.[4]

Reaction Scheme:



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Synthetic pathway for **8-Bromo-6-methyl-3-phenylcoumarin**.

Materials:

- 3-Bromo-5-methylsalicylaldehyde
- Phenylacetic acid
- Acetic anhydride
- Triethylamine
- Ethanol
- Hydrochloric acid (HCl)
- Sodium bicarbonate (NaHCO_3)

- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexane and Ethyl acetate for chromatography

Procedure:

- A mixture of 3-Bromo-5-methylsalicylaldehyde (1 equivalent), phenylacetic acid (1.2 equivalents), and acetic anhydride (3 equivalents) is prepared in a round-bottom flask.
- Triethylamine (2 equivalents) is added dropwise to the mixture with stirring.
- The reaction mixture is heated under reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After completion, the mixture is cooled to room temperature and poured into ice-cold water.
- The aqueous mixture is acidified with dilute HCl to precipitate the crude product.
- The precipitate is filtered, washed with water, and then with a saturated solution of sodium bicarbonate to remove unreacted phenylacetic acid.
- The crude product is dried and purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system as the eluent.
- The fractions containing the pure product are combined, and the solvent is evaporated under reduced pressure to yield **8-Bromo-6-methyl-3-phenylcoumarin**.
- The structure and purity of the final compound should be confirmed by spectroscopic methods such as ^1H NMR, ^{13}C NMR, and mass spectrometry.

Determination of Physicochemical Properties

Melting Point: The melting point can be determined using a standard melting point apparatus. A small amount of the purified crystalline solid is packed into a capillary tube and heated slowly. The temperature range over which the solid melts is recorded.

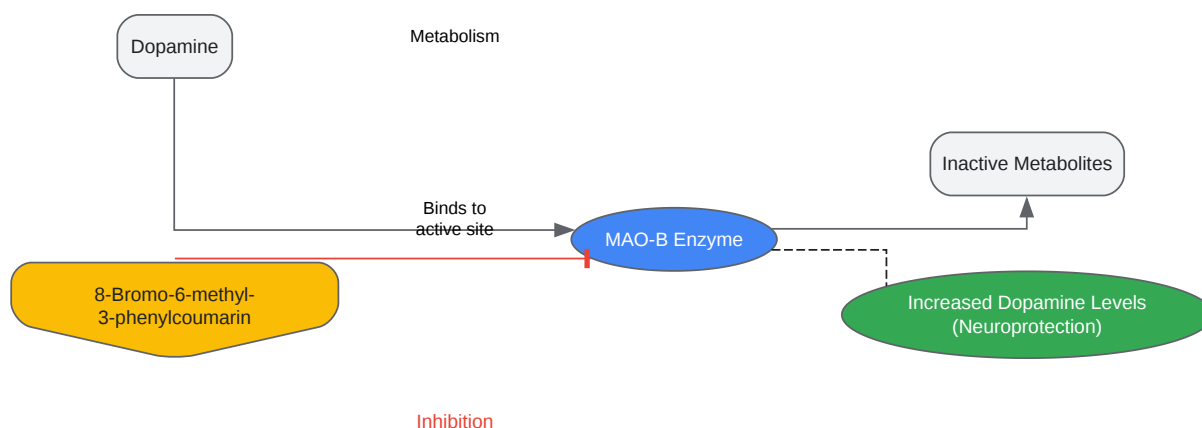
Solubility: The solubility in various solvents (e.g., water, ethanol, DMSO) can be determined by adding a known amount of the compound to a specific volume of the solvent at a constant temperature. The mixture is stirred until saturation is reached. The undissolved solid is filtered, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy.

logP (Octanol-Water Partition Coefficient): The shake-flask method is a common technique for determining logP. A solution of the compound is prepared in a mixture of n-octanol and water. The mixture is shaken vigorously to allow for partitioning of the compound between the two phases. After separation of the layers, the concentration of the compound in each phase is measured, typically by UV-Vis spectroscopy or HPLC. The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Biological Activity and Signaling Pathways

While specific studies on **8-Bromo-6-methyl-3-phenylcoumarin** are limited, related 3-phenylcoumarin derivatives have shown significant biological activities. For instance, compounds with similar substitutions have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B).^[1] MAO-B is a key enzyme in the metabolism of neurotransmitters like dopamine, and its inhibition is a therapeutic strategy for neurodegenerative diseases such as Parkinson's disease.

The inhibitory action of 3-phenylcoumarins on MAO-B is believed to involve the binding of the coumarin scaffold to the active site of the enzyme, thereby preventing the breakdown of dopamine and increasing its levels in the brain.



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Inhibition of MAO-B by **8-Bromo-6-methyl-3-phenylcoumarin**.

Conclusion

8-Bromo-6-methyl-3-phenylcoumarin is a promising synthetic compound within the medically significant class of 3-phenylcoumarins. While specific experimental data on its physicochemical properties are currently lacking, estimations based on related compounds suggest it is a lipophilic, solid compound with poor aqueous solubility. The provided synthetic protocol, adapted from established methods, offers a reliable route for its preparation. The potential of this compound as a MAO-B inhibitor warrants further investigation into its biological activities and therapeutic applications. Future research should focus on the experimental determination of its physicochemical properties and the elucidation of its precise mechanism of action in relevant biological systems.

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